molecular formula C11H13NO5 B1608670 4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone CAS No. 206258-17-5

4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone

Cat. No. B1608670
M. Wt: 239.22 g/mol
InChI Key: MKTFIKYMHQLEDD-UHFFFAOYSA-N
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Description

4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone is an organic building block. It has the linear formula CH3OC6H3(NO2)CH(OH)CH2COCH3 and a molecular weight of 239.22 g/mol .

Synthesis Analysis

4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone can be synthesized by reacting sodium nitrite with N-methylaniline, followed by the addition of methanol and hydrochloric acid. The resulting compound is then treated with a mixture of potassium hydroxide and 2-butanone to form 4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone .

Molecular Structure Analysis

The compound has a melting point of 97-100°C (lit.) and is represented by the SMILES string: COc1ccc(cc1C(O)CC©=O)N+[O-] .

Chemical Reactions Analysis

4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone is used in scientific research for the induction of mutations in organisms. It has mutagenic, genotoxic, and carcinogenic properties and is commonly used to study mechanisms of carcinogenesis and DNA repair .
  • Physical and Chemical Properties

    • Solubility: Insoluble in water, soluble in organic solvents .
  • Safety and Hazards

    • Classification: Category 2 mutagen (European Union), Group 2B carcinogen (International Agency for Research on Cancer) .
  • Scientific Research Applications

    Synthesis and Evaluation as Attractants

    • A study focused on synthesizing derivatives of vanillin, including a compound with a structure similar to the cue lure, for use as fruit fly attractants. The synthesized compound showed potential in attracting fruit flies, indicating its application in pest control strategies (Prabawati, Iskandar, & Suci, 2018).

    Metabolism and Inhibition Studies

    • Research on the metabolism of tobacco-specific nitrosamines by human cytochrome P450 1A2 and its inhibition by phenethyl isothiocyanate highlights the relevance of understanding metabolic pathways and inhibitors for potentially reducing the carcinogenicity of harmful compounds (Smith, Guo, Guengerich, & Yang, 1996).

    Chemical Synthesis and Process Optimization

    • A scalable two-step continuous flow synthesis approach was evaluated for generating important 4-aryl-2-butanone derivatives, including pharmaceutical and aroma compounds. This research underscores the importance of developing efficient and scalable synthesis methods for chemicals with diverse applications (Viviano, Glasnov, Reichart, Tekautz, & Kappe, 2011).

    Studies on Polymeric Materials

    • Investigations into poly(2-Hydroxy-4-methacryloyloxybenzophenone)-metal complexes provide insights into the synthesis and characterization of polymers with potential applications in materials science, highlighting the versatility of chemical compounds in creating functional materials (Kaliyappan, Swaminathan, & Kannan, 1997).

    Environmental and Green Chemistry

    • Research on an organic solvent-free process for the demethylation of 4-(4-methoxyphenyl)butanoic acid to produce 4-(4-hydroxyphenyl)butanoic acid demonstrates the industry's move towards more environmentally friendly chemical processes. This work is part of the broader field of green chemistry aiming to reduce the use of hazardous substances in chemical synthesis (Delhaye, Diker, Donck, & Merschaert, 2006).

    properties

    IUPAC Name

    4-hydroxy-4-(2-methoxy-5-nitrophenyl)butan-2-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H13NO5/c1-7(13)5-10(14)9-6-8(12(15)16)3-4-11(9)17-2/h3-4,6,10,14H,5H2,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MKTFIKYMHQLEDD-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(=O)CC(C1=C(C=CC(=C1)[N+](=O)[O-])OC)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H13NO5
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50405142
    Record name 4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50405142
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    239.22 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone

    CAS RN

    206258-17-5
    Record name 4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50405142
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    1
    Citations
    PD Seemuth - 1978 - search.proquest.com
    SYNTHETIC STUDIES USING 2,4(3H,5H)-FURANDIONE AND ALPHA-HETEROSUBSTITUTEDPHOSPHONATE CARBANIONS. SYNTHETIC STUDIES USING 2,4(3H,5H)-…
    Number of citations: 2 search.proquest.com

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